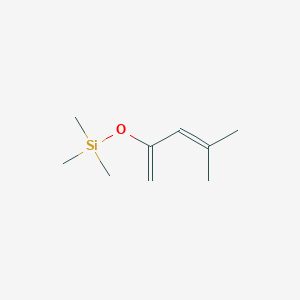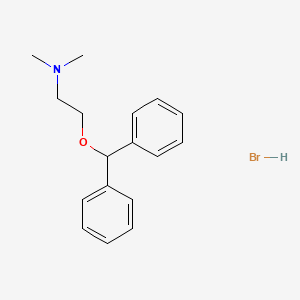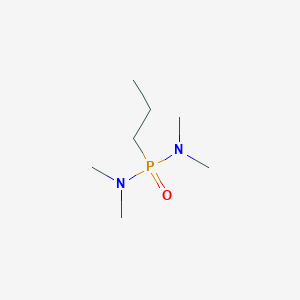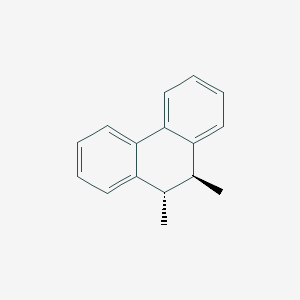
(9S,10S)-9,10-Dimethyl-9,10-dihydrophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9S,10S)-9,10-Dimethyl-9,10-dihydrophenanthrene is an organic compound with a unique structure characterized by the presence of two methyl groups attached to a dihydrophenanthrene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9S,10S)-9,10-Dimethyl-9,10-dihydrophenanthrene typically involves the hydrogenation of phenanthrene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 9,10-dimethylphenanthrene using a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the aromatic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalysts and reaction monitoring systems ensures high efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(9S,10S)-9,10-Dimethyl-9,10-dihydrophenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenanthrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can be used for electrophilic substitution reactions.
Major Products
Oxidation: Formation of 9,10-dimethylphenanthrene-9,10-dione.
Reduction: Formation of 9,10-dimethyl-9,10-dihydroanthracene.
Substitution: Introduction of bromine or other substituents at specific positions on the phenanthrene ring.
Aplicaciones Científicas De Investigación
(9S,10S)-9,10-Dimethyl-9,10-dihydrophenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of (9S,10S)-9,10-Dimethyl-9,10-dihydrophenanthrene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (9S,10S)-10-hydroxy-9-(phosphonooxy)octadecanoic acid
- (9S,10S)-9-(S-glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene
- trans-(+)-(9S,10S)-decahydro-4-quinolone
Uniqueness
(9S,10S)-9,10-Dimethyl-9,10-dihydrophenanthrene is unique due to its specific stereochemistry and the presence of two methyl groups on the dihydrophenanthrene core. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
22140-65-4 |
|---|---|
Fórmula molecular |
C16H16 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
(9S,10S)-9,10-dimethyl-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C16H16/c1-11-12(2)14-8-4-6-10-16(14)15-9-5-3-7-13(11)15/h3-12H,1-2H3/t11-,12-/m0/s1 |
Clave InChI |
MSTIFTQHERUMRN-RYUDHWBXSA-N |
SMILES isomérico |
C[C@H]1[C@@H](C2=CC=CC=C2C3=CC=CC=C13)C |
SMILES canónico |
CC1C(C2=CC=CC=C2C3=CC=CC=C13)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


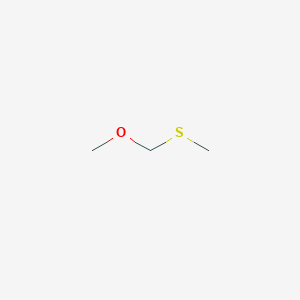
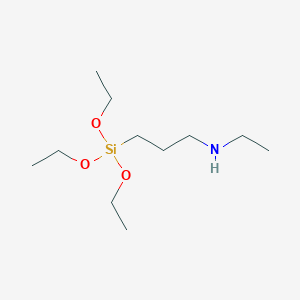
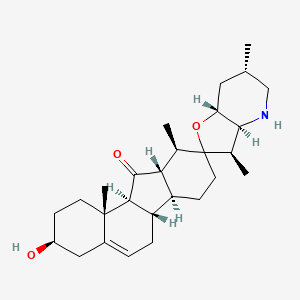
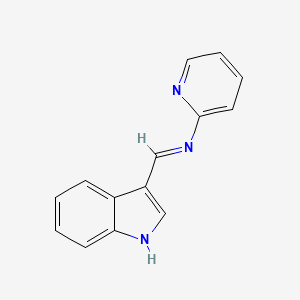

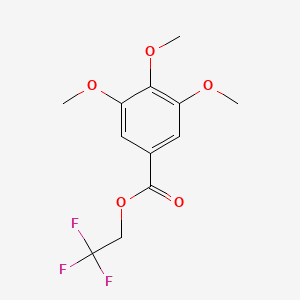
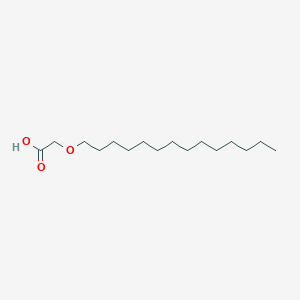

![Phenyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14713039.png)
